molecular formula C19H23N3O2 B6639525 1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea

1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea

Cat. No.: B6639525
M. Wt: 325.4 g/mol
InChI Key: NKBWPKPUIRGIAS-UHFFFAOYSA-N
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Description

1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea is a complex organic compound that features a unique structure combining a dimethylamino group, a phenyl ring, and an indenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Dimethylaminomethyl Phenyl Intermediate: This step involves the reaction of benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide to form the dimethylaminomethyl phenyl intermediate.

    Synthesis of the Indenyl Urea Derivative: The intermediate is then reacted with 2-hydroxy-2,3-dihydro-1H-inden-1-one in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(dimethylamino)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea
  • 1-[3-(methylamino)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea
  • 1-[3-(ethylamino)phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea

Uniqueness

1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-22(2)12-13-6-5-8-15(10-13)20-19(24)21-18-16-9-4-3-7-14(16)11-17(18)23/h3-10,17-18,23H,11-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBWPKPUIRGIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NC(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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